molecular formula C7H14O2Si B11918590 3-Butenoic acid, trimethylsilyl ester CAS No. 13688-54-5

3-Butenoic acid, trimethylsilyl ester

Cat. No.: B11918590
CAS No.: 13688-54-5
M. Wt: 158.27 g/mol
InChI Key: NJLWVYLLRXIFHK-UHFFFAOYSA-N
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Description

Trimethylsilyl But-3-enoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a but-3-enoate moiety. This compound is notable for its utility in organic synthesis, particularly in the formation of silyl enol ethers, which are valuable intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsilyl But-3-enoate can be synthesized through the silylation of but-3-enoic acid or its derivatives. One common method involves the reaction of but-3-enoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired silyl ester.

Industrial Production Methods: On an industrial scale, the production of Trimethylsilyl But-3-enoate may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Trimethylsilyl But-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles like halides or alkoxides are often employed.

Major Products: The major products formed from these reactions include silyl-protected alcohols, carbonyl compounds, and various substituted derivatives.

Scientific Research Applications

Trimethylsilyl But-3-enoate finds applications in several fields:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules, particularly in the formation of silyl enol ethers.

    Biology: The compound can be utilized in the modification of biomolecules for analytical purposes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: Trimethylsilyl But-3-enoate is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Trimethylsilyl But-3-enoate exerts its effects involves the formation of silyl enol ethers. These intermediates are highly reactive and can participate in various chemical transformations. The trimethylsilyl group acts as a protecting group, stabilizing the enolate form and facilitating subsequent reactions.

Comparison with Similar Compounds

    Trimethylsilyl Acetate: Similar in structure but with an acetate group instead of a but-3-enoate moiety.

    Trimethylsilyl Propionate: Contains a propionate group, differing in the length of the carbon chain.

    Trimethylsilyl Butyrate: Features a butyrate group, differing in the position of the double bond.

Uniqueness: Trimethylsilyl But-3-enoate is unique due to the presence of the but-3-enoate moiety, which imparts distinct reactivity and stability compared to other silyl esters. This makes it particularly valuable in specific synthetic applications where the but-3-enoate functionality is required.

Properties

IUPAC Name

trimethylsilyl but-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2Si/c1-5-6-7(8)9-10(2,3)4/h5H,1,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLWVYLLRXIFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465352
Record name 3-Butenoic acid, trimethylsilyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13688-54-5
Record name 3-Butenoic acid, trimethylsilyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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